Butanal, 3-methyl-2-(nitromethyl)-
Description
Contextualization within the Field of Nitro-Aldehyde Chemistry
Nitro-aldehydes are organic compounds that contain both a nitro group (-NO₂) and an aldehyde group (-CHO). This combination of functional groups imparts a rich and diverse reactivity profile. The electron-withdrawing nature of the nitro group activates the adjacent α-carbon, making it acidic and prone to deprotonation, which is fundamental to carbon-carbon bond-forming reactions. The aldehyde group, on the other hand, is a classic electrophile, readily participating in nucleophilic additions.
The primary synthetic routes to nitro-aldehydes, including Butanal, 3-methyl-2-(nitromethyl)-, are the Henry (or nitroaldol) reaction and the Michael addition. The Henry reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. wikipedia.orgorganic-chemistry.orgyoutube.com When an aldehyde reacts with a nitroalkane, a β-nitro alcohol is formed, which can be further oxidized to the corresponding α-nitro aldehyde.
Alternatively, the conjugate addition of aldehydes to nitroalkenes, a type of Michael reaction, offers a powerful strategy for the synthesis of γ-nitro aldehydes. ethz.chnih.gov This transformation is often facilitated by organocatalysts, which can promote the reaction with high levels of stereoselectivity. ethz.ch
Significance as a Versatile Chiral and Achiral Synthetic Building Block
Butanal, 3-methyl-2-(nitromethyl)- serves as a valuable building block in both chiral and achiral synthesis. The presence of two stereocenters, at the C2 and C3 positions, means that it can exist as four possible stereoisomers. The ability to selectively synthesize a single stereoisomer is of paramount importance in the synthesis of complex, biologically active molecules.
The synthetic utility of this compound stems from the versatile transformations of its functional groups. The aldehyde can be oxidized to a carboxylic acid, reduced to an alcohol, or converted into a variety of other functional groups through reactions such as Wittig olefination or reductive amination. The nitro group is also highly versatile; it can be reduced to an amine, which is a key functional group in many pharmaceuticals, or converted into a carbonyl group via the Nef reaction. youtube.com This array of possible transformations makes Butanal, 3-methyl-2-(nitromethyl)- a key intermediate for the synthesis of a wide range of more complex molecules, including amino alcohols, lactams, and other heterocyclic systems.
Overview of Key Academic Research Trajectories for Butanal, 3-methyl-2-(nitromethyl)- and its Analogs
Research efforts concerning Butanal, 3-methyl-2-(nitromethyl)- and related γ-nitro aldehydes have largely focused on the development of stereoselective synthetic methods. A significant trajectory in this area is the use of organocatalysis to control the stereochemical outcome of the key bond-forming reactions.
One of the most prominent approaches is the asymmetric Michael addition of aldehydes to nitroalkenes. For instance, the reaction of isovaleraldehyde (B47997) with nitroethene, catalyzed by chiral prolinol silyl (B83357) ethers, has been shown to produce the corresponding γ-nitro aldehyde with high enantioselectivity. orgsyn.org This reaction proceeds through the formation of a chiral enamine intermediate from the aldehyde and the catalyst, which then attacks the nitroalkene.
The diastereoselective Henry reaction has also been a subject of intense investigation. By employing chiral catalysts, such as metal complexes of chiral ligands or chiral organic bases, it is possible to control the relative and absolute stereochemistry of the newly formed stereocenters in the β-nitro alcohol product, which can then be converted to the target nitro-aldehyde. psu.edumdpi.com
The development of these stereoselective methods has opened up avenues for the synthesis of enantiomerically enriched Butanal, 3-methyl-2-(nitromethyl)-, thereby providing access to a valuable chiral building block for the synthesis of complex target molecules.
| Reaction Type | Key Reactants | Catalyst Type | Product Type | Key Research Focus |
| Asymmetric Michael Addition | Isovaleraldehyde, Nitroalkenes | Chiral Amines (e.g., prolinol derivatives) | γ-Nitro Aldehydes | High enantioselectivity and diastereoselectivity |
| Asymmetric Henry Reaction | Isovaleraldehyde, Nitroalkanes | Chiral Metal Complexes, Chiral Organocatalysts | β-Nitro Alcohols | Control of absolute and relative stereochemistry |
Structure
3D Structure
Properties
CAS No. |
143357-71-5 |
|---|---|
Molecular Formula |
C6H11NO3 |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
3-methyl-2-(nitromethyl)butanal |
InChI |
InChI=1S/C6H11NO3/c1-5(2)6(4-8)3-7(9)10/h4-6H,3H2,1-2H3 |
InChI Key |
PLJXXNBFGJWTAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C[N+](=O)[O-])C=O |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of Butanal, 3 Methyl 2 Nitromethyl
Transformations of the Aldehyde Moiety
The aldehyde group is a versatile functional handle susceptible to a wide range of nucleophilic attacks and redox reactions.
The electrophilic carbon of the aldehyde group readily reacts with various nucleophiles. Standard condensation reactions, such as the Wittig reaction, can be employed to form alkenes. Similarly, the addition of organometallic reagents like Grignard reagents or organolithium compounds leads to the formation of secondary alcohols.
The acidic proton at the C2 position, activated by both the aldehyde and the electron-withdrawing nitro group, can be abstracted under basic conditions. This can lead to competing reactions, such as self-condensation or other rearrangements, particularly if the conditions are not carefully controlled. For instance, in the presence of a base, the molecule can form an enolate that could participate in aldol-type reactions.
Table 1: Examples of Nucleophilic Addition & Condensation Reactions This table presents hypothetical reaction examples based on established aldehyde chemistry.
| Reaction Type | Reagent(s) | Product | Notes |
| Wittig Reaction | Triphenylphosphine ylide (Ph₃P=CH₂) | 4-methyl-3-(nitromethyl)-1-pentene | Forms a terminal alkene. |
| Grignard Reaction | Methylmagnesium bromide (CH₃MgBr), then H₃O⁺ | 4-methyl-3-(nitromethyl)-2-pentanol | Creates a secondary alcohol. |
| Knoevenagel Condensation | Malononitrile, piperidine (B6355638) (catalyst) | 2-cyano-4-methyl-3-(nitromethyl)-2-pentenoic acid ethyl ester | Condensation with an active methylene (B1212753) compound. |
The aldehyde functionality can be selectively reduced to a primary alcohol or oxidized to a carboxylic acid. Controlled reduction is typically achieved using mild hydride reagents such as sodium borohydride (B1222165) (NaBH₄). This reagent is chemoselective for the aldehyde in the presence of the nitro group.
Conversely, oxidation of the aldehyde to a carboxylic acid can be accomplished using various oxidizing agents. Common reagents include potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). Care must be taken as strong oxidizing conditions might also affect the nitro group.
Table 2: Controlled Redox Reactions of the Aldehyde Group This table summarizes standard reduction and oxidation pathways.
| Transformation | Reagent(s) | Product |
| Reduction | Sodium Borohydride (NaBH₄) in Methanol | 3-methyl-2-(nitromethyl)-1-butanol |
| Oxidation | Jones Reagent (CrO₃, H₂SO₄, acetone) | 3-methyl-2-(nitromethyl)butanoic acid |
Transformations of the Nitromethyl Group
The nitromethyl group is a synthetically valuable functionality that can be converted into other important groups, most notably amines and carbonyls.
The reduction of a nitro group to a primary amine is a fundamental transformation in organic synthesis. This can be achieved through several methods, including catalytic hydrogenation or the use of metal hydrides. Catalytic hydrogenation using hydrogen gas with catalysts like palladium on carbon (Pd/C) or platinum dioxide (PtO₂) is a common and effective method.
Stronger reducing agents like lithium aluminum hydride (LiAlH₄) will also readily reduce the nitro group. However, LiAlH₄ will simultaneously reduce the aldehyde moiety to a primary alcohol. Therefore, the choice of reducing agent determines the final product.
Table 3: Reduction of the Nitromethyl Group This table outlines outcomes based on different reducing agents.
| Reagent(s) | Aldehyde Group | Nitromethyl Group | Final Product |
| H₂, Pd/C | Unchanged | Reduced to -CH₂NH₂ | 2-(aminomethyl)-3-methylbutanal |
| LiAlH₄, then H₂O | Reduced to -CH₂OH | Reduced to -CH₂NH₂ | 2-(aminomethyl)-3-methyl-1-butanol |
| Sn, HCl | Reduced to -CH₂OH | Reduced to -CH₂NH₂ | 2-(aminomethyl)-3-methyl-1-butanol |
The Nef reaction is a powerful method for converting a primary or secondary nitroalkane into a carbonyl compound. organic-chemistry.orgwikipedia.org The reaction proceeds by first deprotonating the nitroalkane with a base to form a nitronate salt. Subsequent hydrolysis of this salt under strong acidic conditions yields the corresponding aldehyde or ketone. wikipedia.orgyoutube.com
Applying the Nef reaction to Butanal, 3-methyl-2-(nitromethyl)- would involve treating it with a base like sodium ethoxide to form the nitronate, followed by acidification with an acid such as sulfuric acid. This process transforms the nitromethyl group into a formyl (aldehyde) group, resulting in the formation of 3-methyl-2-formylbutanal, a substituted dialdehyde. Oxidative variations of the Nef reaction, using reagents like ozone or potassium permanganate, can also achieve this transformation, sometimes under milder conditions. wikipedia.org
Table 4: Nef Reaction for Carbonyl Synthesis This table illustrates the conditions for the Nef reaction.
| Step | Reagent(s) | Intermediate/Product |
| 1. Deprotonation | Sodium Ethoxide (NaOEt) in Ethanol | Sodium nitronate salt of Butanal, 3-methyl-2-(nitromethyl)- |
| 2. Hydrolysis | Aqueous Sulfuric Acid (H₂SO₄) | 3-methyl-2-formylbutanal |
While the nitro group itself is a very poor leaving group for direct nucleophilic substitution, the alpha-carbon can be functionalized. The acidity of the α-hydrogen allows for the formation of a nitronate anion with a base. This nitronate is a potent nucleophile and can react with various electrophiles, such as alkyl halides, in a carbon-carbon bond-forming reaction. This is the principle behind the well-known Henry Reaction (or nitroaldol reaction), where the nitronate attacks a carbonyl compound. wikipedia.orgsciencemadness.org
In the context of Butanal, 3-methyl-2-(nitromethyl)-, the formation of the nitronate would be in competition with enolate formation from the aldehyde. However, under specific conditions, the nitronate can be formed and used to attack an external electrophile, leading to further substitution at the C2 position.
Table 5: Reactivity of the Corresponding Nitronate Anion This table shows a hypothetical reaction of the nitronate intermediate.
| Reaction Type | Reagents | Product | Notes |
| Alkylation | 1. Base (e.g., DBU) 2. Methyl Iodide (CH₃I) | 3-methyl-2-(1-nitroethyl)butanal | The nitronate acts as a nucleophile to attack the alkyl halide. |
Intra- and Intermolecular Cyclization Reactions
There is no specific information available in the public domain regarding the intra- or intermolecular cyclization reactions of Butanal, 3-methyl-2-(nitromethyl)-. However, the synthesis of pyrrolidines, which are five-membered nitrogen-containing heterocyclic rings, can be achieved through reactions involving nitro compounds and aldehydes. acs.orgmdpi.comresearchgate.netbeilstein-journals.org These syntheses often involve a sequence of reactions that includes a cyclization step. For instance, a general strategy for pyrrolidine (B122466) synthesis involves the reductive generation of azomethine ylides from amides, which then undergo cycloaddition with various olefins, including those derived from nitro compounds. acs.org Another approach involves the Michael addition of aldehydes to nitroolefins, catalyzed by pyrrolidine-based organocatalysts, to form γ-nitro aldehydes, which can be precursors to cyclic structures. researchgate.netbeilstein-journals.orgethz.ch
In a broader context, intramolecular reactions, where two reaction sites are contained within a single molecule, can be favored over their intermolecular counterparts due to a lower entropic cost, especially when forming five- or six-membered rings. wikipedia.org Haloaldehydes have been shown to undergo a cascade reaction involving condensation with hydroxylamine (B1172632) to form an oxime, which then cyclizes to a nitrone that can participate in intermolecular cycloadditions. rsc.org
Reaction Kinetics and Elucidation of Reaction Mechanisms
Specific kinetic data and detailed mechanistic investigations for the reactions of Butanal, 3-methyl-2-(nitromethyl)- are not documented in the available scientific literature. Mechanistic studies on related reactions, such as the organocatalyzed Michael addition of aldehydes to nitroalkenes, have been conducted. ethz.ch These studies often propose catalytic cycles involving the formation of enamine intermediates from the aldehyde and the catalyst. The effect of acidic co-catalysts on the reaction rate and stereoselectivity has also been a subject of investigation. ethz.chnih.gov
For instance, in the Michael addition of aldehydes to nitroolefins catalyzed by diphenylprolinol silyl (B83357) ether, the formation of an amino-nitro-cyclobutane intermediate has been observed through in situ NMR analysis, suggesting a [2+2] cycloaddition pathway. ethz.ch The role of the acid is proposed to be twofold: assisting in the formation of the enamine and protonating the nitronate anion in the zwitterionic intermediate to promote product formation. ethz.ch
Furthermore, dynamic kinetic resolution has been applied to the intramolecular nitroaldol (Henry) reaction of related compounds, highlighting the complexity of competing reaction pathways and the efforts to control stereoselectivity through careful optimization of reaction conditions, including the choice of biocatalyst, base, and solvent. almacgroup.com
Advanced Spectroscopic and Computational Characterization of Butanal, 3 Methyl 2 Nitromethyl and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds like Butanal, 3-methyl-2-(nitromethyl)-. Both ¹H and ¹³C NMR would provide critical information for confirming the molecular structure and stereochemistry.
In the ¹H NMR spectrum, the aldehydic proton is expected to appear as a distinct signal in the downfield region, typically between 9 and 10 ppm. orgchemboulder.comlibretexts.org The proton on the carbon adjacent to the aldehyde group (α-carbon) would likely resonate between 2.0 and 2.7 ppm. orgchemboulder.com The proton adjacent to the nitro group is anticipated to have a chemical shift in the range of 4.0 to 4.4 ppm. orgchemboulder.com The remaining protons of the isobutyl group would exhibit characteristic splitting patterns and chemical shifts.
Table 1: Predicted ¹H NMR Chemical Shifts for Butanal, 3-methyl-2-(nitromethyl)-
| Proton | Predicted Chemical Shift (ppm) |
|---|---|
| Aldehydic H | 9.0 - 10.0 |
| H at C2 | 2.5 - 3.0 |
| H at C3 | 2.0 - 2.5 |
| CH₂ of nitromethyl | 4.3 - 4.8 |
| CH₃ of isobutyl | 0.9 - 1.2 |
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (Aldehyde) | 195 - 205 |
| C2 | 45 - 55 |
| C3 | 30 - 40 |
| CH₂ (nitromethyl) | 70 - 80 |
| C4 | 20 - 30 |
| CH₃ at C3 | 15 - 25 |
Mass Spectrometry for Reaction Pathway Elucidation and Molecular Fragmentation Analysis
Mass spectrometry is a powerful technique to determine the molecular weight and fragmentation pattern of Butanal, 3-methyl-2-(nitromethyl)-, providing insights into its structure and stability. The molecular ion peak (M+) would confirm the compound's molecular weight.
A prominent fragmentation pathway for nitroalkanes under mass spectrometry is the loss of the nitro group (NO₂) as a radical or the loss of nitrous acid (HNO₂). nih.govnih.gov Therefore, significant peaks corresponding to [M-NO₂]⁺ and [M-HNO₂]⁺ would be expected. The nitrogen rule in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass. youtube.com
The synthesis of Butanal, 3-methyl-2-(nitromethyl)- would likely proceed via a Henry reaction (nitroaldol reaction) between 3-methylbutanal (B7770604) and nitromethane (B149229). wikipedia.orgorganic-chemistry.org Mass spectrometry could be used to monitor the reaction progress by observing the disappearance of the reactant ions and the appearance of the product ion.
Table 3: Predicted Key Mass Spectrometry Fragments for Butanal, 3-methyl-2-(nitromethyl)-
| Fragment | m/z | Description |
|---|---|---|
| [C₆H₁₁NO₃]⁺ | 145 | Molecular Ion (M⁺) |
| [C₆H₁₁O₃]⁺ | 131 | Loss of N |
| [C₆H₁₁O]⁺ | 99 | Loss of NO₂ |
| [C₅H₉O]⁺ | 85 | McLafferty rearrangement product |
| [C₄H₉]⁺ | 57 | Isobutyl cation |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Advanced Functional Group Analysis
Infrared (IR) spectroscopy is a key method for identifying the functional groups present in Butanal, 3-methyl-2-(nitromethyl)-. The IR spectrum would be dominated by characteristic absorption bands. The nitro group (NO₂) in aliphatic compounds typically shows two strong stretching vibrations: an asymmetric stretch around 1550 cm⁻¹ and a symmetric stretch near 1365 cm⁻¹. orgchemboulder.comblogspot.comspectroscopyonline.comorgchemboulder.comlibretexts.org
The aldehyde functional group would exhibit a strong carbonyl (C=O) stretching band in the region of 1740-1720 cm⁻¹. orgchemboulder.com Additionally, a characteristic C-H stretch of the aldehyde group is expected to appear in the 2830-2695 cm⁻¹ region. orgchemboulder.com
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within the molecule. Nitroalkanes typically show a weak n→π* transition at around 270 nm. libretexts.org The aldehyde carbonyl group also has a weak n→π* transition in a similar region.
Table 4: Predicted IR Absorption Frequencies for Butanal, 3-methyl-2-(nitromethyl)-
| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Nitro (NO₂) | Asymmetric Stretch | ~1550 |
| Nitro (NO₂) | Symmetric Stretch | ~1365 |
| Aldehyde (C=O) | Stretch | 1740 - 1720 |
| Aldehyde (C-H) | Stretch | 2830 - 2695 |
| Alkyl (C-H) | Stretch | 2850 - 3000 |
Computational Chemistry Approaches for Understanding Butanal, 3-methyl-2-(nitromethyl)-
Computational chemistry offers powerful tools to complement experimental data and provide deeper insights into the properties of Butanal, 3-methyl-2-(nitromethyl)-.
Density Functional Theory (DFT) for Electronic Structure, Stereoelectronic Properties, and Reactive Site Prediction
Density Functional Theory (DFT) calculations can be employed to optimize the geometry of the different stereoisomers of Butanal, 3-methyl-2-(nitromethyl)- and to determine their relative stabilities. researchgate.net DFT methods can also predict electronic properties such as the distribution of electron density, molecular electrostatic potential, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This information is crucial for identifying potential sites for nucleophilic and electrophilic attack, thus predicting the compound's reactivity.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Reactivity Modeling
Molecular Dynamics (MD) simulations can model the dynamic behavior of Butanal, 3-methyl-2-(nitromethyl)- over time, providing insights into its conformational flexibility. acs.orgacs.org By simulating the molecule in different solvent environments, MD can help to understand how intermolecular interactions influence its shape and reactivity. For instance, MD simulations could be used to explore the conformational preferences that might influence the stereochemical outcome of its reactions.
Theoretical Prediction of Spectroscopic Parameters and Reaction Intermediates
Computational methods can be used to predict spectroscopic parameters for Butanal, 3-methyl-2-(nitromethyl)-. DFT calculations can provide theoretical IR and NMR spectra that can be compared with experimental data to confirm structural assignments. Furthermore, computational modeling can be used to study the reaction mechanism of its formation, for example, by calculating the energies of transition states and intermediates in the Henry reaction.
Applications of Butanal, 3 Methyl 2 Nitromethyl As an Intermediate in Complex Molecule Synthesis
Precursor in the Synthesis of Pharmaceutically Relevant Scaffolds, e.g., Pregabalin Analogs
The core structure of Butanal, 3-methyl-2-(nitromethyl)- is instrumental in the synthesis of analogs of Pregabalin, a widely used anticonvulsant and neuropathic pain agent. While direct use of the aldehyde is not extensively documented, a closely related derivative, (S)-2-(3-methyl-2-nitromethyl)diethyl n-butylmalonate , highlights the importance of the 3-methyl-2-(nitromethyl)butyl moiety in accessing these therapeutic molecules.
A patented method for the asymmetric synthesis of Pregabalin outlines a key step involving the Michael addition of nitromethane (B149229) to an unsaturated precursor derived from 3-methylbutyraldehyde (isovaleraldehyde). google.com This reaction, catalyzed by a chiral catalyst, generates the crucial (S)-2-(3-methyl-2-nitromethyl)diethyl n-butylmalonate intermediate. google.com Subsequent hydrolysis, decarboxylation, and reduction of this intermediate lead to the formation of Pregabalin. google.com
This synthetic strategy underscores the significance of the nitromethyl group as a masked amino group, which is a common tactic in the synthesis of amino acids and their derivatives. The isobutyl group at the 3-position is a defining structural feature of Pregabalin, and the ability to introduce the nitromethyl group at the adjacent C-2 position is a critical step in building the final drug molecule.
Table 1: Key Intermediates in the Asymmetric Synthesis of Pregabalin
| Intermediate | Role in Synthesis |
| 2-(3-methylbutenyl)-diethyl malonate | Product of Knoevenagel reaction between diethyl malonate and 3-methyl butyraldehyde. |
| (S)-2-(3-methyl-2-nitromethyl)diethyl n-butylmalonate | Product of asymmetric Michael addition of nitromethane; contains the key structural framework. |
| Pregabalin | Final product after hydrolysis, decarboxylation, and reduction. |
Building Block for the Synthesis of Natural Products
Currently, there is a lack of specific, publicly available scientific literature detailing the direct application of Butanal, 3-methyl-2-(nitromethyl)- as a building block in the total synthesis of natural products. While the structural motifs present in this compound are common in natural products, its use as a specific precursor has not been prominently reported.
Contribution to the Construction of Densely Functionalized Chiral and Achiral Structures
The inherent functionality of Butanal, 3-methyl-2-(nitromethyl)- makes it a potentially valuable tool for creating densely functionalized molecules. The aldehyde group can participate in a wide range of carbon-carbon bond-forming reactions, such as aldol (B89426) additions, Wittig reactions, and reductive aminations. Simultaneously, the nitro group can be transformed into other functional groups, most notably an amine, or used as a carbanion precursor for further elaboration.
The stereocenter at the C-2 position, where the nitromethyl group is attached, offers the potential for creating chiral structures. As demonstrated in the synthesis of Pregabalin precursors, the asymmetric introduction of the nitromethyl group allows for the selective formation of one enantiomer. google.com This stereocontrol is crucial in the synthesis of biologically active molecules, where often only one enantiomer exhibits the desired therapeutic effect.
Despite this potential, specific examples of Butanal, 3-methyl-2-(nitromethyl)- being used to construct a wide variety of other densely functionalized chiral and achiral structures are not well-documented in readily accessible scientific literature.
Role in Multi-Component Reactions for Molecular Diversity
Multi-component reactions (MCRs) are powerful tools in medicinal chemistry and drug discovery, allowing for the rapid generation of diverse molecular libraries from simple starting materials. The bifunctional nature of Butanal, 3-methyl-2-(nitromethyl)- suggests its potential as a substrate in MCRs. The aldehyde could react with an amine and a nucleophile in a Mannich-type reaction, while the acidic proton of the nitromethyl group could participate in other transformations.
However, a review of the current scientific literature does not reveal specific instances of Butanal, 3-methyl-2-(nitromethyl)- being employed in multi-component reactions to generate molecular diversity.
Future Research Directions and Emerging Methodologies for Butanal, 3 Methyl 2 Nitromethyl
Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
The cornerstone of synthesizing enantiomerically pure compounds like Butanal, 3-methyl-2-(nitromethyl)-, lies in the power of asymmetric catalysis. The conjugate addition of a nitromethane (B149229) precursor to an α,β-unsaturated aldehyde (like 3-methylbutenal) is a key strategy. Future research is intensely focused on discovering and refining catalytic systems that offer superior performance.
Organocatalysis: Chiral small organic molecules that can catalyze reactions have become a major area of research. rsc.org For the synthesis of γ-nitro derivatives, bifunctional catalysts are particularly promising. These catalysts, such as thioureas and squaramides, possess both a hydrogen-bond donating moiety and a basic site (e.g., a tertiary amine). rsc.org This dual functionality allows them to activate both the electrophile (the unsaturated aldehyde) and the nucleophile (the nitroalkane) simultaneously, leading to highly organized transition states and excellent stereocontrol. rsc.org Research is directed towards designing new generations of these catalysts with tailored steric and electronic properties to maximize enantiomeric excess (ee) and diastereoselectivity. rsc.org
Transition Metal Catalysis: Chiral metal–ligand complexes offer another powerful avenue for asymmetric conjugate additions. rsc.orgiosrjournals.org While their use has been somewhat more limited for this specific transformation compared to organocatalysis, they hold significant potential. rsc.org Future work involves designing novel chiral ligands that can effectively coordinate with a metal center to create a highly selective chiral environment for the reaction. iosrjournals.org Innovations in ligand design are crucial for improving catalytic activity and achieving precise control over the stereochemical outcome. iosrjournals.org
Phase-Transfer Catalysis: Chiral phase-transfer catalysts, often based on Cinchona alkaloids or quaternary ammonium (B1175870) salts, are effective for reactions involving a nitronate anion. rsc.org These catalysts facilitate the reaction between reactants in different phases (e.g., a solid or aqueous base and an organic solvent), offering operational simplicity. The development of more sophisticated and robust phase-transfer catalysts is a key research objective to broaden their applicability and improve selectivity in the synthesis of complex nitro compounds. rsc.org
| Catalyst Type | Activation Mode | Key Advantages | Future Research Focus |
|---|---|---|---|
| Bifunctional Organocatalysts (e.g., Thioureas, Squaramides) | Hydrogen bonding activation of both nucleophile and electrophile. rsc.org | High enantioselectivity, metal-free, wide substrate scope. rsc.org | Development of novel scaffolds with enhanced activity and selectivity. rsc.org |
| Transition Metal Complexes | Lewis acid activation of the electrophile within a chiral ligand environment. iosrjournals.org | High turnover numbers, potential for unique reactivity. iosrjournals.org | Design of new, highly effective chiral ligands. iosrjournals.org |
| Phase-Transfer Catalysts (e.g., Cinchona Alkaloids) | Formation of a chiral ion pair to guide the nucleophilic attack. rsc.org | Operational simplicity, mild reaction conditions. rsc.org | Creation of more robust and generally applicable catalysts. |
Integration with Flow Chemistry and Continuous Synthesis Paradigms
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, is emerging as a powerful technology for organic synthesis, offering significant advantages over traditional batch processing, especially for reactions involving potentially hazardous reagents like nitroalkanes. beilstein-journals.orgewadirect.com
Enhanced Safety and Scalability: Nitration and reactions involving nitro compounds like nitromethane can be highly exothermic and present safety risks on a large scale in batch reactors. ewadirect.comcardiff.ac.uk Flow chemistry mitigates these risks by using small reactor volumes, which allows for superior heat dissipation and precise temperature control. ewadirect.com Scaling up production is achieved not by increasing the reactor size, but by extending the operation time or by "numbering-up" (running multiple reactors in parallel). ewadirect.com This paradigm has been successfully applied to nitroaldol (Henry) reactions and conjugate additions. cardiff.ac.uknih.gov A base-catalyzed 1,6-conjugate addition of nitroalkanes has been developed under continuous flow, yielding products in good to excellent yields. nih.govacs.org
Improved Efficiency and Control: Continuous flow systems enable precise control over reaction parameters such as temperature, pressure, and residence time. nih.gov This high level of control often leads to higher yields, cleaner reactions, and reduced byproduct formation compared to batch methods. acs.org For instance, a gram-scale synthesis of a nitroalkane adduct via a conjugate addition was shown to give a significantly higher yield (80%) in a continuous flow process compared to the equivalent batch process, which was hampered by reversibility at higher temperatures. nih.govacs.org Researchers have demonstrated the use of heterogeneous catalysts packed into columns for continuous flow synthesis, allowing for easy separation of the catalyst from the product stream and catalyst recycling. researchgate.net
Future research will focus on developing fully "telescoped" continuous processes, where multiple reaction steps are connected in sequence without intermediate purification. rsc.org For the synthesis of Butanal, 3-methyl-2-(nitromethyl)-, one could envision a flow system where 3-methylbutenal and nitromethane are first reacted in a reactor containing an immobilized chiral catalyst, followed by an in-line reduction or further functionalization in a subsequent reactor module. beilstein-journals.orgrsc.org
Exploration of Chemoenzymatic and Biocatalytic Approaches
Biocatalysis, the use of natural enzymes to perform chemical transformations, offers unparalleled selectivity under mild, environmentally benign conditions. nih.govnumberanalytics.com The integration of enzymatic steps with traditional chemical synthesis, known as chemoenzymatic synthesis, is a rapidly growing field. researchgate.net
Enzymatic C-C Bond Formation: While the direct enzymatic synthesis of Butanal, 3-methyl-2-(nitromethyl)- via a conjugate addition is still a developing area, enzymes have shown remarkable potential for C-C bond formation. elsevierpure.comresearchgate.net For example, aldolases catalyze stereoselective aldol (B89426) additions to form 1,2-diol moieties. acs.org Tryptophan synthase, a PLP-dependent enzyme, has been engineered to catalyze alkylation reactions on nitroalkanes. nih.gov Future research will involve enzyme discovery and protein engineering to develop novel biocatalysts that can perform the asymmetric conjugate addition of nitroalkanes to α,β-unsaturated aldehydes with high precision.
Kinetic Resolution and Desymmetrization: Enzymes can be used to resolve a racemic mixture of a nitro compound. For example, a lipase (B570770) could selectively acylate one enantiomer of a racemic nitro alcohol precursor, allowing for the separation of the two enantiomers. numberanalytics.com Ene-reductases (ERs) are particularly promising; they can catalyze the enantioselective reduction of a C=C bond. A chemoenzymatic cascade could involve the chemical synthesis of an achiral precursor which is then enantioselectively reduced by an ER to create the desired chiral center. researchgate.net
Bio-nitration: Researchers are exploring enzymatic methods for nitration itself. acs.org A recently discovered halohydrin dehalogenase was shown to catalyze the bio-nitration of epoxides to form enantiopure β-nitroalcohols. researchgate.net While not directly applicable to the target molecule's synthesis via conjugate addition, it highlights the expanding toolbox of biocatalytic methods for creating nitro-containing stereocenters. researchgate.netacs.org The future will likely see the development of enzyme toolboxes for the asymmetric synthesis of a wide range of β-nitroalcohol enantiomers and diastereomers. researchgate.net
Application of Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize how chemical reactions are discovered and optimized. numberanalytics.commdpi.com Instead of relying solely on trial-and-error or a chemist's intuition, data-driven models can predict reaction outcomes and suggest optimal conditions, saving significant time and resources. mdpi.comazorobotics.com
Prediction of Enantioselectivity: A major challenge in asymmetric catalysis is predicting which catalyst will provide the highest enantioselectivity for a given reaction. nih.gov Machine learning models, such as random forests and neural networks, are being trained on large datasets of reaction outcomes from the literature. cam.ac.ukpnas.org These models use molecular descriptors—numerical representations of a molecule's structural and electronic features—to learn the complex relationship between the structures of the substrate and catalyst and the stereochemical outcome of the reaction. azorobotics.comnih.gov This approach has been successfully used to predict the enantiomeric excess (%ee) for asymmetric hydrogenations with high accuracy. pnas.org A meta-learning approach has shown promise in predicting the outcomes of new reactions with only a small amount of experimental data. cam.ac.uk
Catalyst Discovery: Beyond prediction, AI is being used to design new catalysts. numberanalytics.comazorobotics.com By understanding the features that lead to high selectivity, models can propose novel catalyst structures that are predicted to be highly effective. azorobotics.com These in silico designed catalysts can then be synthesized and tested, accelerating the discovery of next-generation catalytic systems for reactions like the synthesis of Butanal, 3-methyl-2-(nitromethyl)-. chemrxiv.org
| Application Area | Methodology | Potential Impact on Synthesis of Butanal, 3-methyl-2-(nitromethyl)- |
|---|---|---|
| Selectivity Prediction | Training models (Random Forest, Neural Networks) on reaction databases to predict enantiomeric excess (ee). cam.ac.ukpnas.org | Rapidly screen hundreds of virtual catalysts to identify the most promising candidates for high ee before lab synthesis. cam.ac.uk |
| Reaction Optimization | Using algorithms to intelligently explore reaction parameter space with automated synthesis platforms. mdpi.comrsc.org | Efficiently determine the optimal temperature, solvent, and concentration for maximizing yield and selectivity. mdpi.com |
| Catalyst Design | Generative models propose novel catalyst structures based on learned structure-activity relationships. azorobotics.comchemrxiv.org | Discover entirely new classes of organocatalysts or ligands specifically tailored for the conjugate addition of nitromethane to 3-methylbutenal. |
| Retrosynthesis Planning | AI tools suggest synthetic pathways from the target molecule back to available starting materials. rsc.org | Propose novel and efficient synthetic routes that may not be immediately obvious to a chemist. rsc.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
